5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2097867-41-7
VCID: VC4939223
InChI: InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3
SMILES: CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4
Molecular Formula: C12H15N5O
Molecular Weight: 245.286

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

CAS No.: 2097867-41-7

Cat. No.: VC4939223

Molecular Formula: C12H15N5O

Molecular Weight: 245.286

* For research use only. Not for human or veterinary use.

5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane - 2097867-41-7

Specification

CAS No. 2097867-41-7
Molecular Formula C12H15N5O
Molecular Weight 245.286
IUPAC Name 5-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C12H15N5O/c1-7-14-11-10(4-13-16(11)2)12(15-7)17-5-9-3-8(17)6-18-9/h4,8-9H,3,5-6H2,1-2H3
Standard InChI Key FMDJHRGUUXHZRP-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC3CO4

Introduction

Overview of the Compound

The compound 5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a hybrid organic molecule featuring a bicyclic framework fused with a pyrazolo[3,4-d]pyrimidine core. This structure combines heterocyclic elements with potential biological activity, making it a candidate for pharmaceutical or biochemical applications.

Structural Features

Key structural components include:

  • Pyrazolo[3,4-d]pyrimidine Core: A fused heterocyclic system known for its pharmacological relevance, particularly in antimicrobial, anticancer, and enzyme inhibition studies .

  • Bicyclic Scaffold: The 2-oxa-5-azabicyclo[2.2.1]heptane moiety introduces rigidity and conformational constraints, which can influence receptor binding and bioactivity.

Synthesis Pathways

While no direct synthesis route for this specific compound was identified in the search results, related pyrazolo[3,4-d]pyrimidine derivatives are synthesized through:

  • Cyclization Reactions: Using ortho-amino esters and nitriles under conventional or microwave-assisted conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .

  • Functionalization: Modifications such as halogenation or alkylation to introduce substituents at specific positions on the core structure .

Biological Activity

The pyrazolo[3,4-d]pyrimidine family exhibits diverse biological activities:

  • Antimicrobial Properties: Compounds with similar cores have shown significant activity against bacterial and fungal strains by disrupting cell wall synthesis or metabolic pathways .

  • Anticancer Potential: Some derivatives act as inhibitors of epidermal growth factor receptors (EGFR), targeting both wild-type and mutant forms commonly implicated in cancer progression .

  • Neurological Applications: Pyrazolo-based compounds have been studied for their interaction with GABA receptors, suggesting potential use in treating anxiety or convulsions .

Analytical Characterization

The characterization of such compounds typically involves:

  • Spectroscopic Techniques: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide structural confirmation and purity assessment.

  • Elemental Analysis: Used to verify the molecular formula.

For example, related compounds have been characterized using these methods to confirm their regioselectivity and structural integrity after synthesis .

Comparative Data Table

Property/AspectObservations for Related Compounds
Core StructurePyrazolo[3,4-d]pyrimidine
Biological ActivityAntimicrobial, anticancer, neurological
Synthesis MethodologyCyclization of ortho-amino esters with nitriles
Analytical Techniques UsedIR, NMR (1H^1H, 13C^13C), MS
Potential ApplicationsDrug design (antibiotics, EGFR inhibitors)

Research Implications

This compound's unique combination of a rigid bicyclic system with a pharmacologically active heterocyclic core suggests:

  • Drug Discovery Potential: Its structure can be optimized for specific biological targets.

  • Mechanistic Studies: Investigating its interaction with enzymes or receptors could provide insights into its mode of action.

  • Synthetic Challenges: Developing efficient synthetic routes for this complex molecule remains an area of interest.

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